1-Bromo-2-fluoro-4-methoxy-3-(propan-2-yloxy)benzene
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Overview
Description
1-Bromo-2-fluoro-4-methoxy-3-(propan-2-yloxy)benzene is an organic compound that belongs to the class of halogenated aromatic ethers. This compound is characterized by the presence of bromine, fluorine, methoxy, and propan-2-yloxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-fluoro-4-methoxy-3-(propan-2-yloxy)benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-fluoro-4-methoxy-3-(propan-2-yloxy)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-fluoro-4-methoxy-3-(propan-2-yloxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction: The methoxy and propan-2-yloxy groups can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid yields biphenyl derivatives, while nucleophilic substitution with methoxide produces methoxy-substituted derivatives.
Scientific Research Applications
1-Bromo-2-fluoro-4-methoxy-3-(propan-2-yloxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of halogenated aromatic ethers on biological systems, including their interactions with enzymes and receptors.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates with anti-inflammatory, anticancer, or antimicrobial properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-4-methoxy-3-(propan-2-yloxy)benzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other electrophiles.
Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, thereby affecting their catalytic activity.
Receptor Binding: The compound can interact with cellular receptors, modulating their signaling pathways and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-fluoro-4-methoxybenzene: Lacks the propan-2-yloxy group, making it less sterically hindered and potentially more reactive in certain reactions.
1-Bromo-4-fluoro-2-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of the methoxy and propan-2-yloxy groups, leading to different electronic and steric properties.
Uniqueness
1-Bromo-2-fluoro-4-methoxy-3-(propan-2-yloxy)benzene is unique due to the combination of its substituents, which confer specific reactivity and selectivity in chemical reactions. The presence of both electron-withdrawing (fluoro, bromo) and electron-donating (methoxy, propan-2-yloxy) groups allows for versatile applications in synthesis and research.
Properties
IUPAC Name |
1-bromo-2-fluoro-4-methoxy-3-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO2/c1-6(2)14-10-8(13-3)5-4-7(11)9(10)12/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVDFZCHFOWVLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1F)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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